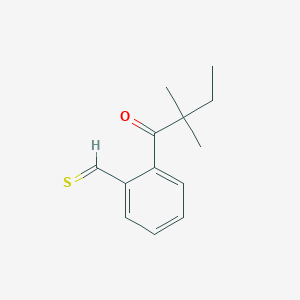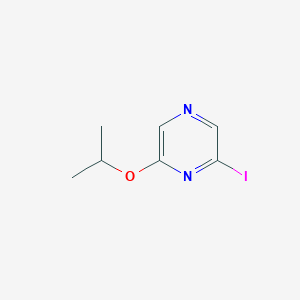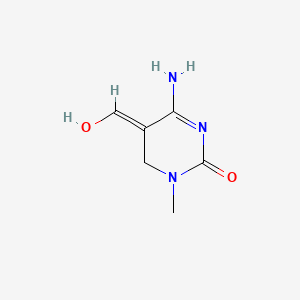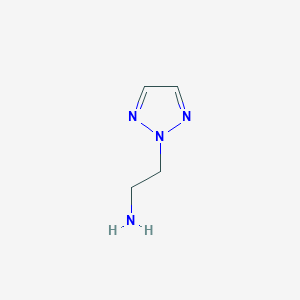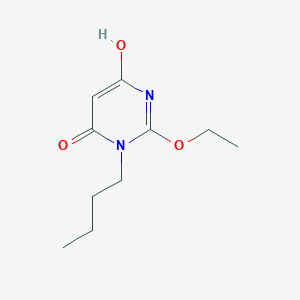
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA. This specific compound features functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might involve:
Starting Materials: Butylamine, ethyl acetate, and a suitable pyrimidine precursor.
Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Purification: The product can be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, potentially converting the ethoxy group to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
Oxidation: 3-Butyl-2-ethoxy-6-oxopyrimidin-4(3H)-one.
Reduction: 3-Butyl-2-ethyl-6-hydroxypyrimidin-4(3H)-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with pyrimidine derivatives.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ethoxy groups could play roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-hydroxypyrimidin-4(3H)-one: Lacks the butyl group, potentially altering its chemical properties.
3-Butyl-6-hydroxypyrimidin-4(3H)-one: Lacks the ethoxy group, which might affect its solubility and reactivity.
3-Butyl-2-ethoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, impacting its ability to participate in hydrogen bonding.
Uniqueness
The combination of butyl, ethoxy, and hydroxyl groups in 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may impart unique solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-butyl-2-ethoxy-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-12-9(14)7-8(13)11-10(12)15-4-2/h7,13H,3-6H2,1-2H3 |
InChI Key |
ZCXULYBLHLUXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(N=C1OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


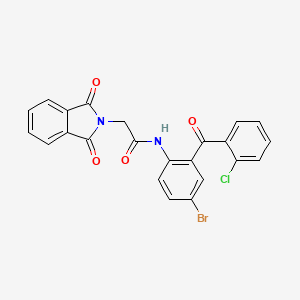
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

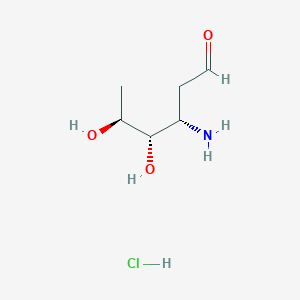
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
